molecular formula C9H18N2 B2713978 (Octahydroindolizin-5-yl)methanamine CAS No. 1936323-44-2

(Octahydroindolizin-5-yl)methanamine

Cat. No.: B2713978
CAS No.: 1936323-44-2
M. Wt: 154.257
InChI Key: WDODLVVYFDGBSG-UHFFFAOYSA-N
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Description

“(Octahydroindolizin-5-yl)methanamine” is a chemical compound with the CAS Number: 1936323-44-2 . It has a molecular weight of 154.26 . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-7,10H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 154.26 . The physical form of this compound is liquid .

Scientific Research Applications

Antidepressant Drug Development

Researchers have designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, focusing on compounds that preferentially stimulate ERK1/2 phosphorylation. These compounds, including (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204), demonstrated high selectivity and potent antidepressant-like activity in vivo, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antimicrobial Activity

A series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to very good antimicrobial activities, comparable to first-line drugs, highlighting their potential in antimicrobial drug development (Thomas et al., 2010).

Antipsychotic Mechanism Investigation

MDL 73,147EF, a potent and selective 5-HT3 receptor antagonist, was compared with haloperidol in an electrophysiologic model to assess its antipsychotic activity. While haloperidol increased the number of active dopamine neurons acutely, both compounds, given chronically, decreased active dopamine neurons, suggesting a unique antipsychotic mechanism for MDL 73,147EF (Sorensen et al., 1989).

Safety and Hazards

The safety information for “(Octahydroindolizin-5-yl)methanamine” includes several hazard statements such as H227, H302, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

While specific future directions for “(Octahydroindolizin-5-yl)methanamine” are not available, indole derivatives have been found to have diverse biological activities and immeasurable potential for newer therapeutic possibilities . This suggests that “this compound” and similar compounds could have promising futures in various fields of study.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODLVVYFDGBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN2C(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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